4-(Cyclohex-1-en-1-yl)-2-methoxyaniline
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Overview
Description
4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is an organic compound characterized by a cyclohexene ring attached to an aniline moiety with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline typically involves the reaction of cyclohex-1-en-1-yl derivatives with 2-methoxyaniline under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclohex-1-en-1-yl halides react with 2-methoxyaniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-en-1-yl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but with a carboxylate group instead of an aniline moiety.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Contains a benzene ring instead of a methoxy-substituted aniline.
4-(1-Cyclohexen-1-yl)morpholine: Features a morpholine ring instead of an aniline group.
Uniqueness
4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is unique due to its combination of a cyclohexene ring and a methoxy-substituted aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
83732-63-2 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h5,7-9H,2-4,6,14H2,1H3 |
InChI Key |
HWVHXMMUTPERMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CCCCC2)N |
Origin of Product |
United States |
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